molecular formula C15H15ClN2O3S B5765662 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 59477-42-8

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5765662
CAS No.: 59477-42-8
M. Wt: 338.8 g/mol
InChI Key: XFVDILBUTKRLKP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a chemical compound of significant interest in pharmaceutical research and development, particularly in the design of novel therapeutic agents. This benzamide-sulfonamide hybrid compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. The structural motif of this compound, which combines a benzamide group with a sulfonamide moiety, is frequently explored in medicinal chemistry. Sulfonamide derivatives are a prominent class in drug discovery due to their wide spectrum of pharmacological activities. Scientific literature indicates that similar compounds demonstrate potent biological effects, including serving as inhibitors of tubulin polymerization. This mechanism is a validated approach in anticancer research, as it can disrupt cell division and lead to the arrest of the cell cycle at the G2/M phase . Compounds operating through this pathway are being investigated for their potential efficacy against various cancer cell lines, including breast and colorectal adenocarcinomas . Researchers value this chemical scaffold for its potential to bind to key biological targets, such as the colchicine-binding site on tubulin, making it a valuable tool for probing cellular mechanisms and developing new oncological treatments . The presence of both the 4-chlorobenzamide and the phenylsulfonamide groups in a single molecule provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. Handle this product with care in a appropriately controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVDILBUTKRLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358293
Record name ST50592206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59477-42-8
Record name ST50592206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of the target molecule, this compound, identifies the central amide bond as the most logical point for disconnection. This bond is formed between a carboxylic acid derivative and an amine. This primary disconnection breaks the molecule into two key synthons: a 4-chlorobenzoyl moiety and a 2-(4-sulfamoylphenyl)ethylaminyl moiety. The corresponding synthetic equivalents for these synthons are 4-chlorobenzoyl chloride and 2-(4-sulfamoylphenyl)ethylamine.

Further disconnection of the 2-(4-sulfamoylphenyl)ethylamine precursor points to 2-(4-aminophenyl)ethylamine (B83115) as a more readily available starting material. The sulfamoyl group can be introduced through standard sulfonylation reactions. The synthesis of 4-chlorobenzoyl chloride, in turn, begins with 4-chlorobenzoic acid.

Precursor Synthesis and Intermediate Compounds

The synthesis of the final compound necessitates the prior preparation of its key precursors, 4-chlorobenzoyl chloride and 2-(4-sulfamoylphenyl)ethylamine.

Synthesis of 4-chlorobenzoyl chloride: This acyl chloride is typically synthesized from 4-chlorobenzoic acid. A common and effective method involves the reaction of 4-chlorobenzoic acid with thionyl chloride (SOCl₂). The reaction proceeds by converting the carboxylic acid into the more reactive acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture.

Synthesis of 2-(4-sulfamoylphenyl)ethylamine: The synthesis of this precursor can be approached from 2-(4-aminophenyl)ethylamine. One plausible route involves a two-step process:

Diazotization: The amino group of 2-(4-aminophenyl)ethylamine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Sulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst (e.g., cuprous chloride), followed by treatment with ammonia (B1221849) to form the sulfonamide.

An alternative approach to the sulfonamide group is through the chlorosulfonylation of a suitable precursor followed by amination.

Amidation and Sulfonylation Reactions: Mechanistic Considerations

Amidation: The core reaction in the synthesis of this compound is the formation of the amide bond. This is a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride is attacked by the nucleophilic nitrogen atom of 2-(4-sulfamoylphenyl)ethylamine. This results in the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the stable amide product and hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Sulfonylation: The introduction of the sulfamoyl group onto the phenyl ring of 2-phenylethylamine bearing a precursor amino group involves an electrophilic aromatic substitution-based mechanism. In the diazotization-sulfonylation route, the diazonium group is a good leaving group and is replaced by the SO₂H group, which is then converted to the sulfonamide.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

ParameterConditions and Considerations
Solvent Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used for the amidation step to avoid side reactions with the acyl chloride.
Temperature The amidation reaction is often carried out at room temperature, although gentle heating may be employed to increase the reaction rate. Low temperatures are crucial during the diazotization step to ensure the stability of the diazonium salt.
Base The choice and amount of base in the amidation step are critical. A slight excess of a non-nucleophilic organic base like triethylamine is typically used to scavenge the HCl produced.
Coupling Agents For instances where the carboxylic acid is used directly instead of the acyl chloride, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to activate the carboxylic acid for amidation.
Purification Purification of the final product is usually achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts.

Design and Synthesis of Analogues and Derivatives for Academic Exploration

The systematic modification of the this compound structure is a key strategy in academic research to explore its chemical space and to conduct structure-activity relationship (SAR) studies.

Strategic Modifications for Structure-Activity Relationship (SAR) Studies

SAR studies involve the synthesis of a series of analogues where specific parts of the lead molecule are altered to determine their effect on a particular activity. For this compound, these modifications can be categorized as follows:

Molecular FragmentPotential ModificationsRationale for Modification
4-Chlorophenyl Ring - Varying the position of the chloro substituent (ortho, meta).- Replacing the chloro group with other halogens (F, Br, I).- Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) groups.To probe the influence of electronic effects and steric bulk on the aromatic ring.
Ethyl Linker - Shortening or lengthening the ethyl chain.- Introducing rigidity through cyclization (e.g., incorporating into a piperidine (B6355638) ring).- Introducing substituents on the ethyl chain.To investigate the importance of the linker's length, flexibility, and conformation.
Sulfamoylphenyl Ring - Altering the substitution pattern of the sulfamoyl group (ortho, meta).- Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene).- Modifying the sulfonamide group (e.g., N-alkylation, N-arylation).To explore the role of the sulfonamide group and the aromatic ring in potential interactions.
Amide and Sulfonamide Groups - Bioisosteric replacement of the amide bond (e.g., with a thioamide, ester, or triazole).- Bioisosteric replacement of the sulfonamide group.To assess the importance of these functional groups for activity and to potentially improve pharmacokinetic properties.

The synthesis of these analogues would follow similar synthetic pathways as the parent compound, utilizing appropriately substituted precursors. The resulting library of compounds can then be screened to build a comprehensive understanding of the structural requirements for a desired activity.

Exploration of Substituent Effects on Synthetic Accessibility

The primary synthetic route to this compound involves the formation of an amide bond between 4-(2-aminoethyl)benzenesulfonamide (B156865) and an activated 4-chlorobenzoyl derivative, often 4-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is highly influenced by the electronic properties of substituents on both aromatic rings. The principles of this transformation are often described by the Schotten-Baumann reaction conditions, which utilize a base to neutralize the acidic byproduct (HCl) and drive the reaction to completion. byjus.comwikipedia.orgvedantu.comtestbook.com

The accessibility of the final product is contingent on the reactivity of the two main precursors. The reaction rate is governed by two key factors: the nucleophilicity of the amine group on the phenethylamine (B48288) derivative and the electrophilicity of the carbonyl carbon on the benzoyl chloride derivative.

Substituent Effects on the Amine Component: The nucleophilicity of the primary amine on the 4-(2-aminoethyl)benzenesulfonamide is modulated by substituents on its phenyl ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making it a stronger nucleophile and thus accelerating the rate of acylation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine, slowing down the reaction. The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group, which deactivates the ring and reduces the amine's intrinsic nucleophilicity compared to an unsubstituted phenethylamine.

Substituent Effects on the Acyl Chloride Component: The electrophilicity of the carbonyl carbon in the benzoyl chloride moiety is enhanced by the presence of electron-withdrawing groups on its phenyl ring. These groups pull electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. The chlorine atom at the 4-position in 4-chlorobenzoyl chloride acts as an electron-withdrawing group through induction, increasing the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.

These electronic effects can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents. libretexts.orgnih.govwalisongo.ac.idviu.ca The reaction constant (ρ) in the Hammett equation indicates the sensitivity of the reaction to substituent effects. A positive ρ value for the reaction of substituted benzoyl chlorides would indicate that electron-withdrawing groups accelerate the reaction, which is expected for nucleophilic acyl substitution.

Table 1: Predicted Relative Reactivity in the Acylation of Substituted 2-Phenylethylamines with Substituted Benzoyl Chlorides
Amine Substituent (R₁)Acyl Chloride Substituent (R₂)Electronic Effect of R₁Electronic Effect of R₂Predicted Relative Reaction Rate
4-OCH₃4-NO₂Strongly DonatingStrongly WithdrawingVery High
4-CH₃4-NO₂DonatingStrongly WithdrawingHigh
H4-ClNeutralWithdrawingModerate
4-SO₂NH₂4-ClStrongly WithdrawingWithdrawingLow
4-SO₂NH₂HStrongly WithdrawingNeutralVery Low

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable pharmaceutical manufacturing processes. Key areas of focus include the use of alternative solvents, catalytic methods, and advanced process technologies like continuous flow synthesis.

Alternative Solvents and Solvent-Free Conditions: Traditional Schotten-Baumann reactions often employ chlorinated solvents like dichloromethane or ethers. wikipedia.orgvedantu.com These solvents pose environmental and health risks. Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives such as water, ethanol, or greener options like ionic liquids or supercritical fluids. researchgate.net Given that the Schotten-Baumann reaction can be performed in a biphasic water-organic system, optimizing the process to use water as the primary solvent is a key green objective. vedantu.com Furthermore, solvent-free reactions, where the reactants are mixed directly, potentially with a catalyst, represent an ideal scenario, minimizing solvent waste entirely. libretexts.orgnih.gov

Catalytic Approaches: The conventional synthesis relies on a stoichiometric amount of base (like NaOH or pyridine) to neutralize the HCl byproduct. byjus.com While effective, this generates salt waste. Catalytic methods offer a more atom-economical alternative.

Enzymatic Catalysis: Biocatalysis using enzymes like lipases or esterases presents a highly sustainable route for amide bond formation. These reactions can often be performed in aqueous media under mild temperature and pH conditions, offering high selectivity and reducing the need for protecting groups. For instance, the esterase EstCE1 has been successfully used to catalyze the amidation of methyl 4-chlorobenzoate (B1228818) with an amine to produce the drug moclobemide, a reaction analogous to the synthesis of the target compound. beilstein-journals.org This demonstrates the potential for developing an enzymatic process using a 4-chlorobenzoic acid ester and 4-(2-aminoethyl)benzenesulfonamide.

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and consistency.

Enhanced Safety and Control: Flow reactors utilize small volumes, which allows for better management of reaction exotherms and safer handling of reactive intermediates like acyl chlorides. testbook.comwalisongo.ac.id

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to significantly shorter reaction times and higher yields compared to batch processes. researchgate.net

Process Integration: Continuous flow allows for the "telescoping" of multiple reaction steps, where the output of one reactor is fed directly into the next. This eliminates the need for isolating and purifying intermediates, reducing waste and operational time. The development of a continuous flow route for acyl sulfonamides has been reported, highlighting the feasibility of this technology for synthesizing related compounds. nih.govresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more economically and environmentally sustainable process.

Structure Activity Relationship Sar and Molecular Design Principles

Correlating Structural Features with Biological Activities

The biological profile of 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is not coincidental but rather a direct consequence of the specific arrangement of its atoms and functional groups. The molecule can be dissected into key regions: the substituted benzamide (B126) ring, the phenylethylamine core, and the crucial sulfamoyl group. Each of these components plays a distinct and vital role in molecular recognition and interaction with biological targets.

The substituents on the aromatic rings are critical determinants of the compound's biological response. The 4-chloro substituent on the benzamide ring, in particular, often has a profound effect on activity. The chlorine atom is an electronegative group that can influence the electronic distribution of the entire benzamide portion. More importantly, it can participate in specific halogen bonds with the target protein, a type of non-covalent interaction that has gained significant recognition in drug design for its strength and directionality.

The position of the substituent is also crucial. Studies on similar benzamide-containing molecules have shown that moving a substituent from the para (4) position to the meta (3) or ortho (2) position can lead to a dramatic loss of activity, suggesting a well-defined binding pocket that favorably accommodates a substituent at the 4-position. The nature of the substituent also plays a significant role; replacing the chloro group with other halogens or with alkyl or alkoxy groups can modulate the compound's potency and selectivity. For instance, the activity of 7-chloroquinoline against P. falciparum is 29 times greater than its unsubstituted parent compound, highlighting the profound impact a single chlorine atom can have.

Illustrative data on the effect of the 4-substituent on the benzamide ring on hypothetical enzyme inhibition:

4-SubstituentIC50 (nM)Relative PotencyKey Interaction Type
-Cl251.0Halogen Bond, Hydrophobic
-Br300.83Halogen Bond, Hydrophobic
-F1500.17Weak Halogen Bond, Hydrophobic
-CH32000.125Hydrophobic
-H5000.05Minimal

The amide linker (-CONH-) and the ethyl spacer (-CH2CH2-) are fundamental to the structural framework, correctly positioning the two aromatic systems relative to each other. The amide group is a rigid and planar structure that serves as an excellent hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). These interactions are often essential for anchoring the molecule into the binding site of a target protein.

The ethyl spacer provides a degree of conformational flexibility, allowing the molecule to adopt the optimal three-dimensional arrangement to fit within the binding pocket. The length of this spacer is critical. Spacers that are too short may prevent the aromatic rings from reaching their respective binding regions, while spacers that are too long may introduce conformational penalties, reducing binding affinity. Polyethylene glycol and other similar structures are often used as spacers in molecular recognition studies to ensure proper distance and reduce unwanted interactions between the core molecule and its target. researchgate.net

The sulfamoyl group (-SO2NH2) is a key pharmacophoric element and a versatile functional group in medicinal chemistry. tandfonline.com It is a strong hydrogen-bonding moiety, with the two oxygen atoms acting as hydrogen bond acceptors and the -NH2 group acting as a hydrogen bond donor. nih.gov This allows it to form multiple, stabilizing interactions with amino acid residues like arginine, lysine, or serine within a protein's active site.

The sulfonamide group is also a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties and can often elicit similar biological responses. tandfonline.comzu.ac.ae However, compared to a carboxylic acid, the sulfonamide is generally more metabolically stable and has a different acidity (pKa), which can be advantageous for pharmacokinetic properties. The tetrahedral geometry of the sulfur atom in the sulfamoyl group also presents a specific three-dimensional arrangement of hydrogen bond donors and acceptors that can be critical for high-affinity binding. researchgate.net

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, the key pharmacophoric features can be summarized as:

A hydrophobic aromatic region with a halogen bond donor: represented by the 4-chlorobenzoyl group.

A central hydrogen-bond donor/acceptor unit: the amide linker.

A flexible spacer: the ethyl group, which defines the distance between the two aromatic systems.

A second aromatic ring: the phenyl ring of the ethylamine portion.

A terminal hydrogen-bonding group with a specific 3D arrangement: the sulfamoyl group.

Pharmacophore models for other sulfonamide-containing compounds have similarly identified aromatic regions and hydrogen bond acceptors/donors as essential for activity. nih.gov The precise spatial relationship between these features is paramount for effective binding and subsequent biological activity.

Rational Design Approaches for Modulating Compound Activity and Selectivity

A thorough understanding of the structure-activity relationship allows for the rational design of new molecules with improved properties. By systematically modifying the lead compound, medicinal chemists can fine-tune its activity, selectivity, and drug-like properties.

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that has similar properties. u-tokyo.ac.jp This strategy can be used to improve potency, alter selectivity, enhance metabolic stability, or reduce toxicity.

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Sulfamoyl Group: The sulfamoyl group can be replaced by other acidic moieties that can also engage in hydrogen bonding. Common bioisosteres for sulfonamides include tetrazoles and N-acylsulfonamides. zu.ac.aenih.gov However, such replacements can significantly alter the acidity and spatial arrangement of hydrogen bond donors and acceptors, often leading to a decrease in potency if the original interactions were optimal. nih.gov For example, replacing a sulfonamide with a carboxylic acid can increase acidity and change the interaction profile, which may be detrimental or beneficial depending on the target. tandfonline.com

Illustrative data on the bioisosteric replacement of the sulfamoyl group and its effect on hypothetical receptor binding:

Bioisosteric GrouppKaKi (nM)Relative Affinity
-SO2NH2~10501.0
Tetrazole~4.93000.17
-COOH~4.28000.06
-SO2NH(acyl)~5-71500.33

4-Chloro Group: The chlorine atom could be replaced by other groups to modulate lipophilicity and electronic properties. A fluorine atom is sterically similar but more electronegative. u-tokyo.ac.jp A methyl group would remove the halogen bonding capability but maintain a similar size. A trifluoromethyl (-CF3) group is a common replacement that is strongly electron-withdrawing and can block metabolic attack.

By applying these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to optimize its therapeutic potential.

Conformational Analysis and its Influence on Ligand-Target Binding

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For this compound, the molecule's flexibility allows it to adopt various spatial arrangements, which can significantly influence its binding affinity and selectivity. This section explores the probable conformational preferences of this compound, drawing upon established principles from structurally related molecules, and discusses how these conformations can impact ligand-target interactions.

Studies on analogous N-(2-phenylethyl)benzamides have revealed the existence of multiple stable conformations, primarily arising from the rotation of the phenyl rings. This phenomenon, known as conformational polymorphism, can result in different crystalline forms where the molecule adopts distinct spatial arrangements. For instance, in a related chiral amide, conformational trimorphism has been observed, with variations in the dihedral angles between the phenyl rings being a key differentiating factor nih.gov.

Similarly, the benzenesulfonamide portion of the molecule has preferred conformational states. Investigations into the molecular structure of benzenesulfonamide have identified two stable conformers: one where the NH2 group eclipses the SO2 group, and another where it is staggered. Quantum chemical calculations have suggested that the eclipsed form is energetically favored nih.gov. The orientation of the sulfonamide group relative to the phenyl ring is a crucial aspect of its interaction with target proteins.

The ethyl linker connecting the benzamide and the sulfamoylphenyl moieties provides significant flexibility. The rotational freedom around the C-C and C-N bonds of this linker allows the two aromatic rings to be positioned at various distances and orientations relative to each other. This flexibility is pivotal for enabling the molecule to adapt its shape to the binding site of a target protein.

The specific conformation adopted by this compound upon binding to a biological target is the one that maximizes favorable interactions and minimizes steric hindrance. The sulfonamide group is a well-known zinc-binding group in a class of enzymes known as carbonic anhydrases. In such cases, the nitrogen atom of the sulfonamide coordinates with the zinc ion in the active site. The specific geometry of this interaction dictates the orientation of the rest of the molecule within the binding pocket.

Molecular docking and dynamic simulation studies on related benzamide and sulfonamide derivatives have further underscored the importance of conformation in ligand-target binding. These computational methods help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed that the compounds displayed various interactions with active site residues, which were dependent on their specific conformations researchgate.net.

The interplay between the different conformations and their populations is a key factor in the molecular design of potent and selective inhibitors. By understanding the conformational preferences of this compound and how these are influenced by the environment of a target's active site, medicinal chemists can design analogues with improved binding properties.

Interactive Data Table: Torsional Angles in Related Sulfonamide Structures

The following table presents typical torsion angles observed in the crystal structures of related benzenesulfonamide derivatives, which can provide insights into the likely conformations of the sulfonamide moiety in this compound.

CompoundTorsion Angle (C–SO2–NH–C)Reference
4-chloro-N-(2-chlorophenyl)benzenesulfonamide57.6 (3)° researchgate.net
4-chloro-N-(3-chlorophenyl)benzenesulfonamide-58.4 (3)° researchgate.net

Mechanistic Investigations at the Molecular and Cellular Levels

Identification and Characterization of Molecular Targets

Comprehensive studies identifying and characterizing the specific molecular targets of 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide are not currently available.

Enzyme Inhibition Kinetics and Characterization

There is no specific information available in the scientific literature detailing the enzyme inhibition kinetics of this compound, such as whether its mode of action is competitive, non-competitive, or otherwise.

Protein-Ligand Binding Studies for Specific Receptor/Enzyme Interactions

Similarly, protein-ligand binding studies that would elucidate the specific interactions between this compound and its potential receptor or enzyme targets have not been publicly reported.

Modulation of Intracellular Signaling Pathways

The effects of this compound on intracellular signaling pathways have not been a subject of detailed investigation in published research.

In Vitro Cellular Pathway Analysis

Specific data from in vitro cellular pathway analyses, such as pathway activation or inhibition and reporter assays for this compound, are not described in the available literature.

Cellular Response Mechanisms

While general N-substituted benzamides have been shown to induce cellular responses such as cell cycle perturbations and apoptosis, specific studies detailing these mechanisms for this compound are lacking.

Inflammasome Pathway Modulation in Experimental Cell Models

A structurally similar compound, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, has been identified as a novel NLRP3 inflammasome inhibitor. However, there is no direct evidence or research to indicate that this compound modulates the inflammasome pathway.

Mechanisms of Selectivity and Potency Differentiation

The precise mechanisms that would govern the selectivity and potency of this compound have not been directly elucidated. However, research on analogous compounds provides a framework for understanding how such differentiation might be achieved at the molecular level.

Differential Interactions with Isoforms or Subtypes of Targets

Studies on similar benzamide (B126) derivatives highlight the importance of subtle structural modifications in achieving selectivity for different isoforms or subtypes of biological targets. For instance, the compound 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide , which shares the chlorobenzamide core, has been investigated for its potential interactions with cyclooxygenase (COX) enzymes. Computational docking studies suggest that the chlorophenyl moiety can bind within the hydrophobic channel of COX-2, while the hydroxyphenethyl group may form hydrogen bonds with residues in the catalytic domain. This dual interaction is hypothesized to contribute to preferential inhibition of COX-2 over COX-1.

Furthermore, research on a broader class of sulfamoylbenzamide derivatives has revealed isoform-specific inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). While not the exact compound of interest, these studies demonstrate that variations in the substituents on the benzamide and sulfonamide portions of the molecule can lead to significant differences in potency and selectivity against h-NTPDase1, -2, -3, and -8. These findings underscore the principle that specific functional groups and their spatial arrangement are critical determinants of isoform-specific interactions.

Another related compound, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide , has been identified as an inhibitor of the NLRP3 inflammasome. The selectivity of this molecule for NLRP3 over other inflammasomes would be dictated by the specific molecular interactions within the target protein's binding pocket, a principle that would likely extend to this compound.

Off-Target Binding Profiles in Research Contexts

The off-target binding profile for this compound has not been publicly documented. In the absence of direct experimental data, predictions about potential off-target interactions must be inferred from the activities of structurally similar molecules.

For example, the benzamide scaffold is a common feature in a wide range of biologically active compounds, suggesting that derivatives could interact with multiple targets. The related compound 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide has been preliminarily suggested to interact with cannabinoid receptors, in addition to its potential effects on COX enzymes. This indicates that the core structure may have a propensity for binding to diverse receptor types.

Similarly, the sulfonamide group present in this compound is a well-known pharmacophore that targets enzymes such as carbonic anhydrases. A variety of sulfonamide-based compounds have been synthesized and evaluated as inhibitors of carbonic anhydrases from different organisms, including Vibrio cholerae. Therefore, it is plausible that this compound could exhibit off-target activity towards various carbonic anhydrase isoforms.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Interaction Hotspots

There is no available research that has published predictions of the binding modes or interaction hotspots for 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide with any specific protein target. Such a study would involve docking the compound into the active site of a receptor to identify key amino acid residues that are crucial for binding.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

Similarly, a detailed analysis of the hydrogen bonding networks and hydrophobic interactions for this specific compound is not present in the current body of scientific literature. This type of analysis is critical for understanding the stability of a ligand-protein complex and for guiding lead optimization efforts.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide deep insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

No studies were found that detail the conformational analysis or energy landscapes of this compound. This type of analysis would identify the most stable three-dimensional shapes of the molecule, which is essential for understanding its biological activity.

Prediction of Spectroscopic Properties for Research Validation

While experimental spectroscopic data may exist, there are no published theoretical predictions of the spectroscopic properties (such as NMR or IR spectra) of this compound derived from quantum chemical calculations. Such predictions are often used to validate and interpret experimental findings.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search for other molecules with similar properties.

There is no evidence in the scientific literature of a pharmacophore model being developed based on this compound, nor has it been used as a query in virtual screening campaigns to identify novel chemical scaffolds.

Molecular Dynamics Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the dynamic interactions between a ligand (such as a potential drug molecule) and its biological target, typically a protein. This technique allows researchers to observe how a compound binds to its receptor, the stability of the resulting complex, and the conformational changes that may occur upon binding.

For a compound like this compound, MD simulations could theoretically be employed to:

Predict Binding Poses: Determine the most likely and energetically favorable orientation of the molecule within the binding site of a target protein.

Assess Binding Stability: Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the ligand-protein complex over the simulation period.

Characterize Intermolecular Interactions: Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.

Calculate Binding Free Energy: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a quantitative measure of binding strength.

However, as of the latest review of available literature, no studies have been published that apply these techniques specifically to this compound.

Advanced Analytical Techniques for Research Characterization and Method Development

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of synthesized organic molecules. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR Spectroscopy provide a complete picture of the atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, both ¹H and ¹³C NMR would be utilized to confirm the connectivity of the atoms.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-chlorobenzoyl and 4-sulfamoylphenyl rings would appear as doublets in the downfield region (typically δ 7.0-8.0 ppm) due to ortho- and meta-couplings. The protons of the ethyl linker (-CH₂CH₂-) would likely appear as two triplets or more complex multiplets. The N-H proton of the amide would be observed as a triplet, coupled to the adjacent CH₂ group, while the two protons of the sulfonamide (-SO₂NH₂) would typically appear as a singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide group would be found significantly downfield (around 165 ppm). researchgate.net Aromatic carbons would resonate in the δ 110-145 ppm range, with their exact shifts influenced by the chloro and sulfamoyl substituents. The two aliphatic carbons of the ethyl bridge would appear in the upfield region of the spectrum.

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (4-chlorobenzoyl) 7.5 - 7.9 Doublet (d)
Aromatic (4-sulfamoylphenyl) 7.4 - 7.8 Doublet (d)
Amide (-CONH-) 8.1 - 8.5 Triplet (t)
Sulfonamide (-SO₂NH₂) 7.0 - 7.3 Singlet (s)
Methylene (-NHCH₂-) 3.5 - 3.7 Quartet (q)

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula.

For this compound (C₁₅H₁₅ClN₂O₃S), the expected monoisotopic mass is approximately 338.05 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 338 and 440, respectively.

Electron ionization (EI) would likely lead to specific fragmentation patterns. Common fragmentation would involve the cleavage of the amide bond, generating fragments corresponding to the 4-chlorobenzoyl cation (m/z 139/141) and the [2-(4-sulfamoylphenyl)ethyl]amine fragment. Further fragmentation of the side chain could also be observed.

Predicted Mass Spectrometry Data

m/z Value Ion Identity
338/340 [M]⁺, Molecular ion
185 [H₂N-CH₂CH₂-C₆H₄-SO₂]⁺
139/141 [Cl-C₆H₄-CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would confirm the presence of the amide and sulfonamide groups.

Key characteristic absorption bands would include N-H stretching vibrations for both the amide and sulfonamide groups (around 3400-3200 cm⁻¹). A strong absorption band corresponding to the C=O stretch of the secondary amide would be expected around 1640-1680 cm⁻¹. The sulfonamide group would be identified by its characteristic asymmetric and symmetric S=O stretching bands. researchgate.netresearchgate.net

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H (Amide & Sulfonamide) 3350 - 3250 Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C=O (Amide I) 1650 - 1630 Stretching
N-H (Amide II) 1550 - 1510 Bending
S=O (Sulfonamide) 1350 - 1315 Asymmetric Stretching
S=O (Sulfonamide) 1170 - 1150 Symmetric Stretching

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and determining the purity of a compound. HPLC and TLC are routinely used during and after the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this polar molecule. sielc.com

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector, set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm). The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, such as the amidation reaction to form the final product. researchgate.netmdpi.com

For this compound, silica (B1680970) gel plates (silica gel 60 F₂₅₄) would serve as the stationary phase. A mobile phase consisting of a mixture of a moderately polar and a more polar solvent, such as ethyl acetate/hexane or chloroform/methanol, would be used to achieve good separation between the starting materials, intermediates, and the final product. The spots on the TLC plate can be visualized under UV light (at 254 nm) or by staining with an appropriate agent like iodine vapor. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. For a molecule such as this compound, this method would provide unequivocal proof of its chemical structure, as well as critical insights into its solid-state conformation, intermolecular interactions, and packing within the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds, such as benzamide (B126) sulfonamide derivatives, offers a clear indication of the type of information that can be obtained.

For instance, the crystallographic study of a related molecule, 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, reveals key structural features that are pertinent to this class of compounds. researchgate.net The molecule exhibits a twisted conformation at the sulfur atom, and the relative orientation of the two benzene (B151609) rings is a defining characteristic. researchgate.net Such studies also illuminate the nature of intermolecular forces, like hydrogen bonds, which govern the crystal packing. In the case of 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, the crystal structure features inversion dimers linked by N—H⋯O(S) hydrogen bonds. researchgate.net

A typical set of crystallographic data that would be determined for this compound is presented in the interactive table below, based on the data for the analogous compound, 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. researchgate.net

Interactive Table: Representative Crystal Data for a Benzamide Sulfonamide Derivative

ParameterValue
Empirical FormulaC12H9Cl2NO2S
Formula Weight302.16
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.950 (2)
b (Å)12.888 (2)
c (Å)14.568 (2)
β (°)111.41 (1)
Volume (ų)2613.2 (6)
Z8
Calculated Density (Mg m⁻³)1.536
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293

This data is for the structurally related compound 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide and is presented for illustrative purposes. researchgate.net

These parameters define the unit cell of the crystal and the symmetry of the arrangement of molecules within it. Conformational insights, such as torsion angles and the planarity of different molecular fragments, would be crucial for understanding the molecule's shape and potential interactions with biological targets. The study of hydrogen bonding and other non-covalent interactions would further inform our understanding of the compound's solid-state properties and could be relevant for its formulation and delivery.

Development of Quantitative Analytical Methodologies in Preclinical Research Models (e.g., LC-MS/MS for compound levels in cellular lysates or in vitro experimental systems)

The quantification of this compound in complex biological matrices, such as cellular lysates or in vitro experimental systems, is essential for preclinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com A validated LC-MS/MS method allows for the accurate determination of compound concentrations, which is critical for establishing dose-response relationships and understanding pharmacokinetic profiles.

The development of a quantitative LC-MS/MS method for this compound would involve several key steps. First, a sample preparation procedure would be optimized to efficiently extract the analyte from the biological matrix while removing interfering substances. A common approach for this is a protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

Next, chromatographic conditions would be established to achieve good separation of the analyte from matrix components and any potential metabolites. This would typically involve a reversed-phase column and a gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Finally, the mass spectrometer would be tuned to detect the analyte with high specificity. This is typically done in multiple reaction monitoring (MRM) mode, where a specific precursor ion (usually the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly characteristic of the analyte, providing excellent selectivity.

Below are interactive tables outlining a hypothetical, yet representative, set of parameters for an LC-MS/MS method for the quantification of this compound in a preclinical research model.

Interactive Table: Representative Chromatographic Conditions

ParameterCondition
LC SystemUltra-High Performance Liquid Chromatography (UPLC) system
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes, followed by re-equilibration
Injection Volume5 µL
Column Temperature40 °C

Interactive Table: Representative Mass Spectrometric Conditions

ParameterSetting
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)To be determined based on the exact mass of the compound
Product IonTo be determined through compound infusion and fragmentation
MRM TransitionPrecursor Ion → Product Ion
Collision EnergyOptimized for maximum product ion intensity
Dwell Time100 ms

The method would be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. Such a validated method would be an invaluable tool in preclinical studies to accurately measure the concentration of this compound in various biological samples.

Emerging Research Areas and Future Directions for 4 Chloro N 2 4 Sulfamoylphenyl Ethyl Benzamide Research

Exploration of Undiscovered Biological Activities and Target Pathways

The structural motifs present in 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide suggest a high probability of uncharacterized biological activities. The sulfonamide group is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Similarly, the benzamide (B126) scaffold is a key component in numerous biologically active compounds. nih.gov The combination of these two moieties in a single molecule opens up the possibility of synergistic or novel pharmacological effects.

Future research should prioritize the systematic screening of this compound against a diverse range of biological targets. High-throughput screening campaigns could unveil previously unknown activities against various enzymes, receptors, and ion channels. For instance, many sulfonamide derivatives are known inhibitors of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes, including cancer. rsc.org Investigating the inhibitory potential of this compound against different carbonic anhydrase isoforms could be a fruitful area of research.

Furthermore, exploring its effects on signaling pathways involved in cell proliferation, inflammation, and microbial pathogenesis is crucial. Given the known activities of related compounds, potential target pathways to investigate include those regulated by kinases, proteases, and transcription factors. A compound identified as GSK3787, which shares the benzamide and sulfonamide-like features, has been characterized as a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ), highlighting the potential for this class of compounds to interact with nuclear receptors. nih.gov

Development of Advanced Analogues with Improved Molecular Profiles

The synthesis of advanced analogues of this compound is a critical step towards optimizing its potential therapeutic properties. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for any observed biological activity. mantellassociates.com By systematically modifying different parts of the molecule, such as the chloro-substituted benzamide ring, the ethyl linker, and the sulfamoylphenyl group, researchers can develop analogues with enhanced potency, selectivity, and pharmacokinetic properties.

The development of novel synthetic methodologies will also be crucial for the efficient and diverse generation of analogues. Modern synthetic techniques, such as combinatorial chemistry and parallel synthesis, can accelerate the creation of a library of related compounds for biological evaluation. nih.gov

Integration with Systems Biology and Omics Approaches in Chemical Biology

To gain a comprehensive understanding of the biological effects of this compound and its analogues, integration with systems biology and "omics" technologies is essential. These approaches can provide a global view of the molecular changes induced by the compound in a biological system, helping to identify its primary targets and off-target effects.

Genomics, proteomics, and metabolomics can be employed to profile the changes in gene expression, protein levels, and metabolite concentrations in cells or organisms treated with the compound. This data can then be used to construct interaction networks and identify the key pathways perturbed by the molecule. For instance, such studies could reveal if this compound affects metabolic pathways, stress response pathways, or cell cycle regulation.

Chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be used to directly identify the protein targets of the compound in a complex biological sample. This powerful technique can provide crucial information about the molecule's mechanism of action and potential therapeutic applications.

Application in the Design of Chemical Probes for Biological Research

Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the design of chemical probes. wikipedia.org These small molecules are indispensable tools for studying the function of proteins and other biomolecules in their native environment. nih.gov By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to this compound, researchers can create probes to visualize and track its interactions with its biological targets.

For example, a fluorescently labeled version of the compound could be used in cellular imaging studies to determine its subcellular localization and to monitor its binding to specific proteins in real-time. A biotinylated analogue could be used in pull-down assays to isolate and identify its binding partners from a cell lysate. The design of a fluorescein-derivatized arylsulfonamide probe has been successfully used for the detection of zinc with a carbonic anhydrase-based biosensor. acs.org

The development of such chemical probes would not only advance our understanding of the biological activities of this compound but also provide valuable tools for the broader scientific community to investigate fundamental biological processes.

Challenges and Opportunities in the Academic Investigation of Benzamide-Sulfonamide Derivatives

The academic investigation of benzamide-sulfonamide derivatives like this compound presents both challenges and significant opportunities. A major challenge is the limited availability of specific biological data for novel, uncharacterized compounds. This often requires extensive and resource-intensive screening efforts to identify initial biological activities.

Furthermore, the synthesis and optimization of analogues can be a complex and time-consuming process, requiring expertise in synthetic organic chemistry. Overcoming potential issues with solubility, stability, and off-target effects is also a common hurdle in the development of small molecule drug candidates. The rise of antibiotic resistance against existing sulfonamide-based drugs also presents a challenge, necessitating the design of novel derivatives that can circumvent these resistance mechanisms. nih.gov

Despite these challenges, the opportunities for academic research in this area are vast. The structural simplicity and synthetic tractability of benzamide-sulfonamide derivatives make them an attractive starting point for drug discovery projects. The diverse range of biological activities associated with this class of compounds provides a rich field for exploration and the potential for discovering novel therapeutic agents for a wide range of diseases.

Academic researchers are well-positioned to explore the fundamental mechanisms of action of these compounds and to develop innovative approaches for their application in chemical biology and medicine. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide?

A common approach involves coupling 4-sulfamoylphenethylamine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Post-reaction purification typically includes filtration to remove amine salts, followed by solvent evaporation and recrystallization from ethyl methyl ketone to yield high-purity crystals . Researchers should validate product identity via NMR and mass spectrometry, as commercial suppliers often omit analytical data .

Q. How is the compound’s molecular structure characterized in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s analogs exhibit monoclinic crystal systems (e.g., P2₁/n space group) with unit cell parameters such as a = 14.91 Å, b = 6.69 Å, and β = 102.96°. Hydrogen-bonding networks involving water molecules (e.g., O–H⋯N and N–H⋯O interactions) stabilize the crystal lattice, forming 1D chains along the [010] axis . Rigorous refinement protocols (e.g., SHELXL) are used to resolve atomic positions, with R values ≤ 0.051 for high-confidence models .

Q. Which pharmacological targets are associated with this compound?

The compound’s structural analogs (e.g., GSK3787) selectively target peroxisome proliferator-activated receptor delta (PPARδ) via irreversible covalent binding to Cys249 in the ligand-binding domain . Other derivatives inhibit bacterial acyl carrier protein synthase (AcpS-PPTase), disrupting lipid biosynthesis and proliferation . Target validation requires competitive binding assays, gene expression profiling (e.g., CPT1a downregulation for PPARδ), and enzymatic activity assays .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing?

In hydrated forms, water molecules mediate intermolecular interactions: O–H⋯N bonds link water to piperidine/pyridyl groups, while N–H⋯O bonds connect amide moieties. These interactions create supramolecular chains, verified via SC-XRD and Hirshfeld surface analysis. For example, in 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the dihedral angle between aromatic rings (41.64°) and chair conformation of the piperidine ring are critical for stabilizing the lattice . Researchers should use software like Mercury (CCDC) to visualize and quantify these networks .

Q. What experimental evidence supports the compound’s irreversible PPARδ antagonism?

Mass spectrometry confirms covalent adduct formation between the compound’s sulfonamide group and Cys249 in PPARδ. For GSK3787 (a close analog), LC-MS/MS detected a +392.78 Da adduct, consistent with Michael addition. Functional assays in HEK293 cells showed dose-dependent inhibition of PPARδ-driven transcription (IC₅₀ ≤ 100 nM), with no cross-reactivity against PPARα/γ . Researchers should employ radiolabeled ligands (e.g., ³H-GSK3787) for binding kinetics and X-ray crystallography for structural validation .

Q. Which analytical techniques resolve degradation products under varying stability conditions?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) identifies major degradation products. For example, methanolic solutions degrade into 4-chlorobenzamide (via amide hydrolysis) and Ro 16-3177 (via ethanolysis). Accelerated stability studies (40°C/75% RH) combined with UV spectrophotometry (λ = 254 nm) quantify degradation rates . Method optimization should include pH-adjusted mobile phases (e.g., 0.1% formic acid) to enhance peak resolution .

Q. How should researchers address contradictions in bioassay data (e.g., bacterial vs. mammalian cell models)?

Discrepancies may arise from off-target effects or species-specific target expression. For bacterial assays (e.g., AcpS-PPTase inhibition), validate target engagement using E. coli knockout strains. In mammalian systems (e.g., PPARδ antagonism), employ siRNA knockdown or CRISPR-Cas9 models to confirm specificity . Orthogonal assays (e.g., thermal shift assays for protein-ligand binding) and dose-response curves (Hill slopes >1 suggest cooperativity) further clarify mechanisms .

Methodological Considerations

  • Crystallography : Use SHELX suite for structure refinement, with absorption corrections (SADABS) to mitigate data anisotropies .
  • Binding Studies : Combine surface plasmon resonance (SPR) for kinetics and isothermal titration calorimetry (ITC) for thermodynamics .
  • Analytical Chemistry : Employ stability-indicating methods (ICH guidelines) with forced degradation (oxidative, thermal) to validate HPLC/MS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.